molecular formula C8H24BNSn2 B14503499 N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine CAS No. 63262-05-5

N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine

Cat. No.: B14503499
CAS No.: 63262-05-5
M. Wt: 382.5 g/mol
InChI Key: GJBZMRPVNHAOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine is an organometallic compound that contains both boron and tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine can be achieved through a series of reactions involving organotin and organoboron reagents. One common method involves the reaction of trimethylstannyl chloride with a boron-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron and tin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state species.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron and tin oxides, while substitution reactions can produce various organotin and organoboron derivatives.

Scientific Research Applications

N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine involves its ability to form stable complexes with other molecules. The boron and tin atoms in the compound can coordinate with various ligands, facilitating catalytic processes and enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both boron and tin. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.

Properties

CAS No.

63262-05-5

Molecular Formula

C8H24BNSn2

Molecular Weight

382.5 g/mol

IUPAC Name

[[bis(trimethylstannyl)amino]-methylboranyl]methane

InChI

InChI=1S/C2H6BN.6CH3.2Sn/c1-3(2)4;;;;;;;;/h1-2H3;6*1H3;;

InChI Key

GJBZMRPVNHAOKZ-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.